Perfluorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

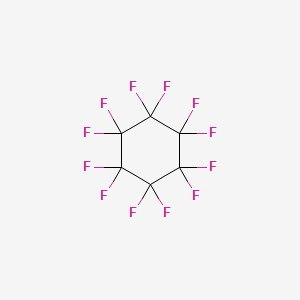

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMETXDACNTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075232 | |

| Record name | Perfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Apollo Scientific MSDS] | |

| Record name | Dodecafluorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

171.0 [mmHg] | |

| Record name | Dodecafluorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

355-68-0 | |

| Record name | Perfluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERFLUOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecafluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Perfluorocyclohexane

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFCH), with the chemical formula C₆F₁₂, is a perfluorocarbon, a derivative of cyclohexane where all hydrogen atoms are substituted with fluorine.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols. Its unique characteristics, such as high thermal stability and chemical inertness, make it a compound of significant interest in various scientific and industrial fields, including medical imaging, electronics, and as a specialized solvent.[3]

Physical Properties of this compound

This compound is a clear, waxy solid at room temperature.[1] It is notable for its high vapor pressure, which causes it to readily sublime.[1] The molecule predominantly exists in a chair conformation.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound:

| Property | Value | Units |

| Molecular Formula | C₆F₁₂ | |

| Molar Mass | 300.047 | g/mol |

| Melting Point | 51-52 | °C (sublimes)[1][4][5] |

| Boiling Point | 59-60 | °C[1][4] |

| Density | 1.684 | g/cm³[1][4] |

| Vapor Pressure | 171.0 | mmHg[6] |

| Refractive Index | 1.2685 | |

| Critical Temperature | 184 | °C |

| Critical Pressure | 2.4 | atm |

| LogP (Octanol/Water Partition Coefficient) | 2.91-3.81 | [7][8] |

Solubility

Due to its nonpolar nature stemming from the high fluorine content, this compound exhibits minimal solubility in polar solvents like water.[9] However, it is miscible with many nonpolar organic solvents, including hexane, chloroform, and toluene.[1][9] The solubility of gases, such as oxygen, is significantly higher in this compound compared to conventional organic solvents, a property attributed to the weak intermolecular forces.

Chemical Properties of this compound

The strength of the carbon-fluorine bond imparts exceptional chemical inertness and thermal stability to this compound.[3]

Reactivity and Stability

This compound is chemically inert and does not readily react with most chemicals, including strong acids and bases.[2] It demonstrates high thermal stability, with studies indicating no significant degradation at temperatures up to 450°C.[3][4] This resilience makes it suitable for high-temperature applications.[3] However, under certain high-temperature conditions, toxic byproducts like perfluoroisobutene (PFiB) could potentially form.[3] Thermal decomposition can also generate carbon oxides and hydrogen fluoride.[10]

The following diagram illustrates the key properties of this compound.

Caption: Key physical and chemical properties of this compound.

Experimental Protocols

A variety of analytical techniques are employed to characterize this compound and determine its purity.

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column with a nonpolar stationary phase is typically used.

-

Method:

-

A small volume of the prepared sample is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.

-

Components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

The FID detects the separated components as they elute from the column.

-

-

Data Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

The following diagram outlines a typical workflow for purity analysis by GC.

Caption: Workflow for purity analysis of this compound by GC.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR are used to confirm the molecular structure. At room temperature, rapid "chair-flip" conformational changes result in single, time-averaged signals for the fluorine and carbon atoms.[3] At lower temperatures, these signals can resolve into distinct peaks for the axial and equatorial positions.[3]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is valuable for studying the thermal stability and decomposition products of this compound.[3] The strong infrared absorption of C-F bonds, typically between 1000 and 1300 cm⁻¹, allows for the identification of fluorinated compounds in the gas phase during thermal stressing studies.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used for the identification and quantification of this compound.[3] It provides a fragmentation pattern that is characteristic of the molecule's structure.

Thermal Analysis

Thermal stressing studies are conducted to evaluate the stability of this compound at elevated temperatures.

-

Methodology:

-

A sample of this compound is placed in a controlled environment, such as a sealed vessel or a flow reactor.

-

The sample is heated to a specific temperature for a defined period. This can be done in an inert (e.g., nitrogen, argon) or oxidizing (e.g., air) atmosphere, and in the presence or absence of catalysts.

-

The gas-phase products are continuously or periodically analyzed using techniques like FTIR or GC-MS to identify and quantify any decomposition products.

-

The following diagram illustrates the logical flow of a thermal stressing experiment.

Caption: Logical workflow of a thermal stressing experiment for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it valuable in several areas of research and development:

-

Medical Imaging: Its ability to dissolve gases and its inertness make it a candidate for use as a contrast agent.[3]

-

Specialized Solvent: In chemical synthesis, it can be used as a solvent for specific reactions involving fluorinated compounds.[3]

-

Thermal Management: Its high thermal stability allows for its use in cooling systems for electronics.[3]

-

Advanced Materials: It can be incorporated into the synthesis of advanced fluoropolymers.[3]

Conclusion

This compound is a highly fluorinated compound with a distinct set of physical and chemical properties, primarily characterized by its chemical inertness and high thermal stability. A thorough understanding of these properties, verified through established experimental protocols, is crucial for its safe and effective application in research, drug development, and various industrial processes. Its unique characteristics continue to drive research into new and innovative applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 355-68-0 | Benchchem [benchchem.com]

- 4. This compound (355-68-0) for sale [vulcanchem.com]

- 5. 355-68-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [stenutz.eu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to Perfluorocyclohexane (CAS 355-68-0): Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of perfluorocyclohexane (PFCH), a fully fluorinated cyclic hydrocarbon with the CAS number 355-68-0. Due to its unique physicochemical properties, including high chemical inertness, thermal stability, and gas-dissolving capabilities, PFCH has garnered significant interest across various scientific and industrial domains.[1] This document details its primary applications, presents key quantitative data, and outlines relevant experimental protocols to support researchers, scientists, and drug development professionals in their work with this compound.

Core Applications of this compound

This compound's distinct properties make it a valuable compound in several advanced applications:

-

Medical Imaging: PFCH is investigated as a contrast agent in medical imaging techniques such as 19F Magnetic Resonance Imaging (MRI).[1][2] Its fluorine atoms provide a strong signal, and its biocompatibility makes it suitable for in vivo applications.

-

Specialized Solvent in Chemical Synthesis: Its chemical inertness and thermal stability allow it to be used as a specialized solvent in aggressive chemical reactions, including fluorination processes.[1][3]

-

Thermal Management for Electronics: As a dielectric coolant, PFCH is employed in the thermal management of sensitive electronic components where efficient heat dissipation and electrical insulation are critical.[1][4]

-

Advanced Materials: PFCH is incorporated into the development of advanced materials, leveraging its unique properties to create novel polymers and composites.[1]

-

Oxygen Transport Fluids: Like other perfluorocarbons, PFCH has a high capacity to dissolve gases, including oxygen. This has led to research into its use in oxygen transport fluids, sometimes referred to as "blood substitutes," for medical applications.[2]

-

NMR Studies: In the field of analytical chemistry, PFCH is utilized in Nuclear Magnetic Resonance (NMR) studies to investigate molecular dynamics and conformational changes of fluorinated compounds.

Quantitative Data

The following tables summarize the key physical, chemical, thermal, and electrical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 355-68-0 | [5][6] |

| Molecular Formula | C₆F₁₂ | [5][6] |

| Molecular Weight | 300.047 g/mol | [5][6] |

| Appearance | Clear, waxy solid at room temperature | [5] |

| Density | 1.684 g/cm³ | [5] |

| Melting Point | 52 °C (sublimes) | [5] |

| Boiling Point | 59-60 °C | [5] |

| Vapor Pressure | 171.0 mmHg | [6] |

| Solubility | Miscible with organic compounds | [5] |

Table 2: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Thermal Stability | No significant degradation up to 450°C | [1] |

| Enthalpy of Vaporization | 28.0 - 29.6 kJ/mol (at boiling point) | [7] |

| Enthalpy of Formation (Liquid) | -3340.5 ± 4.6 kJ/mol | [8] |

| Enthalpy of Formation (Gas) | -3302.1 ± 4.6 kJ/mol |

Table 3: Electrical Properties of this compound

| Property | Value | Reference(s) |

| Dielectric Constant | Low (specific value not consistently reported, but typical for perfluorocarbons) | |

| Resistivity | > 10¹⁵ Ω·cm |

Table 4: Gas Solubility in this compound

| Gas | Solubility | Reference(s) |

| Oxygen (O₂) | High, but quantitative data varies. One source indicates a mole fraction of 4.65 x 10⁻³ at 291.39 K and 101.325 kPa partial pressure. | [2][9][10] |

| Nitrogen (N₂) | Soluble; at 25°C, the liquid composition is 99.886% perfluorohexane, corresponding to 26.3 ml in 100 g. | [11] |

| Carbon Dioxide (CO₂) | High solubility, influenced by temperature and pressure. | [2][12] |

Experimental Protocols and Methodologies

This section provides an overview of key experimental procedures involving this compound.

Synthesis of this compound

Two primary industrial methods for the synthesis of this compound are the Fowler process and the Simons (electrochemical) process.

1. Fowler Process

The Fowler process involves the vapor-phase fluorination of a hydrocarbon over a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃).[13]

-

Step 1: Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at high temperatures to produce cobalt(III) fluoride.

-

2 CoF₂ + F₂ → 2 CoF₃

-

-

Step 2: Fluorination of the Hydrocarbon: The hydrocarbon feed (e.g., cyclohexane) in the vapor phase is passed over the heated CoF₃. The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated.

-

C₆H₁₂ + 24 CoF₃ → C₆F₁₂ + 12 HF + 24 CoF₂

-

-

Product Isolation: The product stream, containing this compound, hydrogen fluoride, and potentially some partially fluorinated byproducts, is then subjected to purification steps, typically involving washing and distillation, to isolate the pure this compound.

2. Simons (Electrochemical) Fluorination Process

The Simons process is an electrochemical method where an organic compound is electrolyzed in anhydrous hydrogen fluoride (HF).[2][14][15]

-

Electrolytic Cell Setup: An electrolytic cell is equipped with a pack of alternating nickel anode and cathode plates.

-

Electrolyte Preparation: The organic starting material (e.g., benzene) is dissolved in anhydrous hydrogen fluoride to create a conductive solution.

-

Electrolysis: A direct current is passed through the solution. At the anode, the organic compound is fluorinated, and hydrogen gas is evolved at the cathode.

-

C₆H₆ + 18 HF → C₆F₁₂ + 15 H₂

-

-

Product Recovery: The perfluorinated product, being denser and immiscible with HF, typically collects at the bottom of the cell and can be drained off. The gaseous products, including hydrogen and any volatile byproducts, are vented. The crude product is then purified.

Application as a ¹⁹F MRI Contrast Agent

Perfluorocarbons, including this compound, are used as contrast agents for ¹⁹F MRI due to the absence of a natural fluorine background signal in biological tissues.[1][16][17]

-

Preparation of the Contrast Agent: this compound is typically formulated into a nanoemulsion to ensure biocompatibility and systemic distribution. This involves emulsifying the PFCH with a surfactant in an aqueous solution.

-

Administration: The nanoemulsion is administered to the subject, typically via intravenous injection.

-

Imaging Protocol:

-

The subject is placed within the MRI scanner.

-

A standard ¹H MRI scan is performed to obtain anatomical reference images.

-

The MRI scanner is then tuned to the ¹⁹F frequency.

-

A ¹⁹F MRI sequence (e.g., a fast spin echo sequence) is acquired to detect the distribution of the this compound contrast agent.[17]

-

The ¹⁹F and ¹H images are then overlaid to co-localize the contrast agent within the anatomical context.

-

Use in Electronics Cooling

This compound can be used as a dielectric coolant in a closed-loop liquid cooling system for electronics.[4][18][19]

-

System Setup: A typical liquid cooling loop consists of a cold plate (in thermal contact with the electronic component), a pump, a heat exchanger (radiator), and tubing to connect the components.

-

Coolant Filling and Bleeding:

-

The cooling loop is filled with this compound.

-

The pump is cycled on and off to circulate the coolant and move any trapped air bubbles to a high point in the loop or a reservoir.

-

The system is bled to remove the air, and topped up with coolant as necessary until the loop is free of air pockets.

-

-

Operation:

-

The pump circulates the this compound through the cold plate, where it absorbs heat from the electronic component.

-

The heated coolant then flows to the heat exchanger, where the heat is dissipated to the surrounding environment (e.g., via a fan).

-

The cooled liquid is then pumped back to the cold plate to continue the cooling cycle.

-

Visualizations

Synthesis Workflows

References

- 1. Biomedical 19F MRI Using Perfluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 355-68-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. boydcorp.com [boydcorp.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, dodecafluoro- [webbook.nist.gov]

- 8. Perfluoroethylcyclohexane [webbook.nist.gov]

- 9. sweet.ua.pt [sweet.ua.pt]

- 10. sweet.ua.pt [sweet.ua.pt]

- 11. f2chemicals.com [f2chemicals.com]

- 12. scispace.com [scispace.com]

- 13. Fowler process - Wikipedia [en.wikipedia.org]

- 14. US5387323A - Process for preparing fluorochemicals - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dynalene.com [dynalene.com]

- 19. file.elecfans.com [file.elecfans.com]

Perfluorocyclohexane: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological and safety data for Perfluorocyclohexane (PFCH). It is intended for informational purposes for a scientific audience. A significant lack of comprehensive toxicological data for PFCH necessitates a cautious approach to its handling and application. This guide highlights existing data, identifies critical data gaps, and outlines standard methodologies for toxicological assessment.

Introduction

This compound (C₆F₁₂), also known as dodecafluorocyclohexane, is a perfluorinated compound characterized by its high chemical and thermal stability.[1] These properties have led to its consideration in various industrial and scientific applications. As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for risk assessment in any potential application, including in the pharmaceutical and drug development sectors.

This technical guide summarizes the available safety and toxicology data for this compound. Due to a notable scarcity of specific studies on this compound, this document also provides an overview of standardized experimental protocols for key toxicological endpoints to contextualize the existing data gaps. Information from structurally similar perfluorinated compounds is included where relevant, with the clear stipulation that such "read-across" data should be interpreted with caution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 355-68-0 | [2] |

| Molecular Formula | C₆F₁₂ | [2] |

| Molecular Weight | 300.05 g/mol | [3] |

| Appearance | Clear, waxy solid | [1] |

| Melting Point | 51 °C (sublimes) | [3] |

| Boiling Point | 59-60 °C | [4] |

| Vapor Pressure | 171.0 mmHg | [5] |

| Chemical Stability | Chemically inert and thermally stable. | [1] |

Toxicological Data

The available toxicological data for this compound is limited. The following sections summarize the existing information for various endpoints.

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50, LC50) for this compound are not available in the public domain. Safety Data Sheets consistently classify the compound based on its irritant properties.[2][4][6][7]

Table 1: Summary of Acute Toxicity Data for this compound

| Endpoint | Route | Species | Value | Classification | Reference |

| LD50 | Oral | - | No data available | Not classified | [2][6] |

| LD50 | Dermal | - | No data available | Not classified | [2][6] |

| LC50 | Inhalation | - | No data available | Not classified | [2][6] |

| Skin Irritation | Dermal | - | - | Causes skin irritation (H315) | [2][6] |

| Eye Irritation | Ocular | - | - | Causes serious eye irritation (H319) | [2][6] |

| Respiratory Irritation | Inhalation | - | - | May cause respiratory irritation (H335) | [2][6] |

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for this compound were identified.

Reproductive and Developmental Toxicity

A summary of a reproductive/developmental toxicity screening test for a substance identified as dodecafluorocyclohexane was found in a US EPA submission. While the full study details are not publicly available, the summary provides the following No Observed Adverse Effect Levels (NOAELs).

Table 2: Summary of Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Endpoint | NOAEL | LOAEL | Reference |

| Reproductive/Developmental Toxicity Screening Test | - | Fertility | 270 mg/kg/day | > 270 mg/kg/day | [ChemView Submission] |

| Reproductive/Developmental Toxicity Screening Test | - | Developmental Effects | 30 mg/kg/day | 90 mg/kg/day | [ChemView Submission] |

| Reproductive/Developmental Toxicity Screening Test | - | Parental Systemic Toxicity (F0 and F1) | 30 mg/kg/day | 90 mg/kg/day | [ChemView Submission] |

Note: The information in Table 2 is based on a summary and the full experimental protocol is not available.

Genotoxicity

No genotoxicity studies (e.g., Ames test, in vitro or in vivo micronucleus assays) for this compound were found. Safety Data Sheets generally state that it is "not classified" for germ cell mutagenicity.[2]

Carcinogenicity

No carcinogenicity bioassays for this compound were identified. Safety Data Sheets state that it is "not classified" as a carcinogen.[2]

Experimental Protocols for Key Toxicological Studies

Given the significant data gaps for this compound, this section provides an overview of standard experimental protocols for key toxicological endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines. These descriptions are for informational purposes to illustrate how such data would be generated.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.[8][9][10][11][12][13][14]

-

Principle: A stepwise procedure where a substance is administered to animals of a single sex (usually females) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The outcome of the initial dose determines the next step, with the aim of identifying a dose that produces evident toxicity but not mortality.

-

Animal Model: Typically young, healthy adult rats.

-

Procedure:

-

A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.

-

In the main study, a group of animals is dosed at the selected starting level.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, the dose for the next group of animals is either increased or decreased.

-

-

Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy findings. The study allows for classification and labeling of the substance according to the Globally Harmonized System (GHS).

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to evaluate the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[15][16][17][18][19]

-

Principle: The test substance is administered to pregnant animals during the period of organogenesis.

-

Animal Model: Typically rats and/or rabbits.

-

Procedure:

-

Mated female animals are dosed daily from implantation to the day before caesarean section.

-

At least three dose groups and a control group are used.

-

Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

-

Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoints: Maternal toxicity, embryo-fetal viability, fetal growth, and structural malformations and variations.

One-Generation Reproduction Toxicity Study (OECD 415)

This study provides information on the effects of a test substance on male and female reproductive performance.[20][21][22][23]

-

Principle: The substance is administered to parental (P) generation animals before and during mating, and for females, through gestation and lactation.

-

Animal Model: Typically rats.

-

Procedure:

-

Male and female animals are dosed for a specified period before mating.

-

Animals are mated to produce the first-generation (F1) offspring.

-

Dosing of the P generation continues throughout mating, gestation, and lactation.

-

The F1 offspring are evaluated for viability, growth, and development.

-

-

Endpoints: Effects on male and female fertility, pregnancy outcomes, and offspring viability and growth.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This is an in vitro assay used to assess the mutagenic potential of a chemical.[24][25][26][27][28]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for the synthesis of an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause a reverse mutation, restoring the ability of the bacteria to synthesize the amino acid and grow on a selective medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

The bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoints: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Carcinogenicity Studies (OECD 451)

These are long-term studies designed to assess the carcinogenic potential of a chemical.[29][30][31][32][33]

-

Principle: The test substance is administered daily to animals for a major portion of their lifespan.

-

Animal Model: Typically rats and mice.

-

Procedure:

-

At least three dose levels and a control group are used, with at least 50 animals of each sex per group.

-

The substance is administered for up to 24 months for rats and 18-24 months for mice.

-

Animals are monitored for clinical signs of toxicity and the development of tumors.

-

A full histopathological examination of all organs and tissues is performed.

-

-

Endpoints: The incidence, type, and location of tumors, as well as non-neoplastic pathological changes.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical, highlighting the current data gaps for this compound.

Generalized Signaling Pathway for PFAS Toxicity

While the specific molecular mechanisms of this compound toxicity are unknown, many per- and polyfluoroalkyl substances (PFAS) are known to interact with various cellular signaling pathways. The following diagram depicts a generalized pathway that may be relevant for some PFAS compounds. This is a hypothetical representation for illustrative purposes only.

Conclusion

The available data on the toxicology of this compound is insufficient for a comprehensive risk assessment. While it is generally considered to be of low acute toxicity, it is classified as a skin, eye, and respiratory irritant.[2][6] Limited data from a regulatory submission summary suggests a NOAEL for developmental toxicity at 30 mg/kg/day. However, significant data gaps exist for acute quantitative toxicity, sub-chronic and chronic toxicity, genotoxicity, and carcinogenicity.

For professionals in research, science, and drug development, it is crucial to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection in case of inadequate ventilation, to mitigate the risks of irritation.[2] Given the persistence of many perfluorinated compounds in the environment, responsible disposal is also essential.

Further research, following standardized OECD guidelines, is necessary to fully characterize the toxicological profile of this compound and to ensure its safe use in any future applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 11. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. researchgate.net [researchgate.net]

- 23. A modular one-generation reproduction study as a flexible testing system for regulatory safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nib.si [nib.si]

- 25. biosafe.fi [biosafe.fi]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. gentronix.co.uk [gentronix.co.uk]

- 28. The bacterial reverse mutation test | RE-Place [re-place.be]

- 29. policycommons.net [policycommons.net]

- 30. catalog.labcorp.com [catalog.labcorp.com]

- 31. oecd.org [oecd.org]

- 32. quantics.co.uk [quantics.co.uk]

- 33. mhlw.go.jp [mhlw.go.jp]

A Technical Guide to the Environmental Impact and Degradation of Perfluorocyclohexane

Disclaimer: Perfluorocyclohexane (PFCH) is a member of the per- and polyfluoroalkyl substances (PFAS) class. While extensive research exists for certain PFAS compounds like PFOS and PFOA, specific quantitative data on the environmental fate and toxicological profile of this compound is limited in publicly available scientific literature. This guide summarizes the available information on PFCH and draws context from analogous, well-studied perfluorinated compounds.

Introduction to this compound (PFCH)

This compound (C₆F₁₂) is a fully fluorinated cyclic hydrocarbon, belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] These synthetic chemicals are characterized by the immense strength of the carbon-fluorine (C-F) bond, which imparts exceptional chemical and thermal stability.[2][3] This stability makes PFCH and other PFAS useful in a wide range of industrial and commercial applications, including as solvents, refrigerants, and in the manufacturing of fluoropolymers.[4] However, the same properties that make them commercially valuable also make them extraordinarily persistent in the environment, leading to their designation as "forever chemicals".[2][5]

Environmental Persistence and Degradation

The defining characteristic of this compound in the environment is its extreme persistence. The C-F bond is one of the strongest covalent bonds in organic chemistry, making PFCH highly resistant to typical environmental degradation pathways.[2]

2.1 Abiotic and Biotic Degradation PFCH is recalcitrant to both abiotic and biological degradation processes.[2][6] It is not known to break down naturally in the environment.[2] Studies indicate that PFCH is thermally stable at temperatures up to 450°C, showcasing its resistance to thermal degradation.[2] At very high temperatures, however, there are concerns about the potential formation of highly toxic byproducts like perfluoroisobutene (PFiB).[2]

2.2 Atmospheric Lifetime While specific atmospheric lifetime data for PFCH is not readily available, the lifetimes for other perfluorinated compounds are known to be exceptionally long, often exceeding 2,000 years.[7][8] These compounds are not significantly removed from the atmosphere by reactions with hydroxyl radicals (OH) or through photolysis in the lower atmosphere. Their primary removal mechanism is believed to be photolysis by Lyman-alpha radiation in the mesosphere.[9] This extreme atmospheric persistence contributes to their potential as greenhouse gases with significant global warming potential.[10]

Bioaccumulation and Environmental Mobility

There is a significant lack of specific data on the bioaccumulation of this compound. Safety Data Sheets often state "no data available" for its bioaccumulative potential.[11][12] However, the behavior of other PFAS provides insight into potential risks.

-

Bioaccumulation: Unlike conventional persistent organic pollutants that accumulate in fatty tissues, some perfluorinated compounds have been observed to bind to proteins in the plasma and liver.[6] For instance, perfluorooctanesulfonate (PFOS) has a high measured bioconcentration factor (BCF) and is known to biomagnify in food webs.[6] Without specific studies, the bioaccumulation potential of PFCH remains uncertain.[6]

-

Mobility: PFAS compounds are known to be highly mobile in water, which can lead to the contamination of groundwater and surface water.[5]

Ecotoxicity and Human Health Effects

Specific ecotoxicity data for PFCH is largely unavailable.[11][12] The broader class of PFAS, however, is associated with a range of adverse health effects in both wildlife and humans.

4.1 Ecotoxicological Effects (General PFAS) For other PFAS, the primary concern is often chronic, intergenerational toxicity.[6] Studies on compounds like PFOS have shown increased mortality in the offspring of fish exposed to low concentrations.[6]

4.2 Human Health Effects (General PFAS) Exposure to certain PFAS has been linked to various adverse health outcomes in humans. Current peer-reviewed scientific studies suggest these may include:

-

Reproductive effects (e.g., decreased fertility).[13]

-

Developmental effects in children.[13]

-

Increased risk of certain cancers.[13]

-

Interference with the immune system and natural hormones.[13][14]

The primary routes of human exposure to PFAS are through the ingestion of contaminated water or food.[14] Due to their persistence, these chemicals can build up in the body over time.[14] It is important to note that these effects are associated with specific, well-studied PFAS, and the specific toxicology of PFCH has not been sufficiently investigated. A Safety Data Sheet for PFCH indicates it may cause skin, eye, and respiratory irritation.[11][15][16]

Quantitative Data Summary

The available quantitative data for this compound is sparse. The following table summarizes the known information and highlights the significant data gaps.

| Parameter | Value / Finding | Source |

| Chemical Formula | C₆F₁₂ | [1] |

| Molecular Weight | 300.05 g/mol | [1][17] |

| Thermal Stability | No significant degradation up to 450°C | [2] |

| Aquatic Toxicity | No data available | [11][12] |

| Persistence/Degradability | Considered extremely persistent ("forever chemical"); no data available on specific degradation rates. | [2][5][11] |

| Bioaccumulation Potential | No data available; uncertain. | [6][11][12] |

| Atmospheric Lifetime | Not specifically determined; analogous perfluoro-compounds have lifetimes >2000 years. | [7][8] |

Experimental Protocols: PFAS Analysis

While experimental protocols for PFCH-specific degradation or toxicity studies are not available, the analytical methods for its detection in environmental matrices are well-established as part of broader PFAS monitoring protocols. The primary technique is chromatography coupled with mass spectrometry.

6.1 Method: Solid-Phase Extraction and LC-MS/MS

This protocol provides a general workflow for the determination of PFAS, including PFCH, in water samples, based on standard U.S. Environmental Protection Agency (EPA) methods like 537.1, 533, and 1633.[18][19]

Objective: To extract, concentrate, and quantify this compound from an aqueous sample.

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange or Reversed Phase)[18][20]

-

Methanol, Reagent Water (PFAS-free)

-

Isotope-labeled internal standards

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[18][21]

Procedure:

-

Sample Fortification: A known quantity of an isotope-labeled internal standard corresponding to PFCH is added to the water sample. This is crucial for accurate quantification by correcting for any analyte loss during sample preparation and analysis.

-

SPE Cartridge Conditioning: The SPE cartridge is conditioned sequentially with methanol and then reagent water to activate the sorbent material.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge. PFAS, including PFCH, are retained on the sorbent material while the water matrix is discarded.

-

Cartridge Washing: The cartridge is washed with a mild solvent to remove potential interferences that may have been retained.

-

Analyte Elution: The retained PFAS are eluted from the cartridge using a small volume of a strong solvent, typically methanol. This step effectively concentrates the analytes.

-

Concentration and Reconstitution: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The solvent is then exchanged to a composition suitable for injection into the LC-MS/MS.

-

Instrumental Analysis: The final extract is injected into the LC-MS/MS system.

-

Liquid Chromatography (LC): The components of the extract are separated based on their chemical properties as they travel through a chromatographic column.

-

Tandem Mass Spectrometry (MS/MS): As the separated components exit the column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor for specific mass-to-charge transitions unique to PFCH and its labeled internal standard, allowing for highly selective and sensitive quantification.[19][21]

-

Visualizations

Caption: Hierarchical classification of this compound within the PFAS family.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 355-68-0 | Benchchem [benchchem.com]

- 3. chemtrust.org [chemtrust.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. epa.gov [epa.gov]

- 14. youtube.com [youtube.com]

- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. This compound | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. New Analysis Method Can Detect Forever Chemicals in Under Three Minutes | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to the Spectral Properties of Perfluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of perfluorocyclohexane (C₆F₁₂), a fully fluorinated derivative of cyclohexane. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable data and experimental insights for professionals in research and development.

This compound's unique properties, including its chemical inertness and thermal stability, make it a subject of interest in various scientific fields. Understanding its spectral signature is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of this compound. Both ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy

At room temperature, the ¹⁹F NMR spectrum of this compound exhibits a single peak.[1] This is a result of rapid conformational inversion, known as a "chair-flip," which averages the magnetic environments of all the fluorine atoms.[1][2] As the temperature is lowered, the rate of this inversion slows down significantly. At -50°C and below, the spectrum resolves into an AB-type quartet, revealing the distinct signals for the axial and equatorial fluorine atoms in the rigid chair conformation.[1]

| Parameter | Value | Conditions |

| Chemical Shift (δ) | Single Peak | Room Temperature |

| Chemical Shift (δ) | 18.2 ppm (center of AB quartet) | -50°C and below |

| Geminal F-F Coupling Constant (JFF) | 280 - 290 c/sec | Low Temperature |

¹³C NMR Spectroscopy

Similar to the ¹⁹F NMR, the ¹³C NMR spectrum of this compound at room temperature shows a single signal due to the rapid conformational exchange, indicating that all six carbon atoms are in an equivalent chemical environment on the NMR timescale.[2][3] Upon cooling to a sufficiently low temperature where the ring inversion is slow, distinct peaks for the carbon atoms in their specific axial and equatorial fluorine environments are expected to be resolved.[2]

| Parameter | Value | Conditions |

| Chemical Shift (δ) | Single Peak | Room Temperature |

| Chemical Shift (δ) | Multiple Peaks Expected | Low Temperature |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by strong absorptions in the C-F stretching region. The NIST Chemistry WebBook provides a reference spectrum for dodecafluorocyclohexane, which can be used for identification purposes.[4] FTIR spectroscopy is a valuable tool for identifying the molecular structure and can also be employed to monitor for potential degradation byproducts under thermal stress.[2]

| Wavenumber (cm⁻¹) | Interpretation |

| ~1100 - 1350 | C-F Stretching Vibrations |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) is observed at m/z 300, corresponding to the molecular weight of C₆F₁₂.[5][6]

| m/z | Relative Intensity (%) | Fragment |

| 69 | 100 | CF₃⁺ |

| 131 | ~80 | C₃F₅⁺ |

| 119 | ~40 | C₂F₅⁺ |

| 93 | ~30 | C₃F₃⁺ |

| 281 | ~10 | C₆F₁₁⁺ (M-F)⁺ |

| 300 | ~5 | C₆F₁₂⁺ (M⁺) |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining high-quality spectral data. Below are generalized protocols for the key analytical techniques.

¹⁹F NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Set the transmitter frequency to the ¹⁹F Larmor frequency.

-

Reference the spectrum to an appropriate standard, such as CFCl₃ (0.0 ppm).

-

-

Data Acquisition:

-

For room temperature analysis, acquire a standard one-pulse ¹⁹F spectrum.

-

For low-temperature analysis, cool the sample to the desired temperature (e.g., -50°C) and allow it to equilibrate before acquisition.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy Protocol (FTIR-ATR)

-

Instrument Preparation:

-

Ensure the attenuated total reflectance (ATR) crystal is clean.

-

Collect a background spectrum of the empty ATR accessory.

-

-

Sample Application: Place a small amount of solid this compound or a drop of a solution onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane).

-

Gas Chromatography (GC) Method:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.

-

Employ a temperature program to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS) Method:

-

Interface the GC outlet to the mass spectrometer.

-

For electron ionization (EI), use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 50-400).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and a general workflow for the spectral characterization of a chemical compound.

References

- 1. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 355-68-0 | Benchchem [benchchem.com]

- 3. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclohexane, dodecafluoro- [webbook.nist.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Cyclohexane, dodecafluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Gases in Perfluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of various gases in perfluorocyclohexane (PFCH), a perfluorinated compound of significant interest for biomedical applications due to its chemical inertness and high capacity for dissolving respiratory and other gases. This document is intended to be a valuable resource for professionals in research, science, and drug development who are exploring the use of perfluorocarbons as gas carriers.

This compound (C₆F₁₂) is a cyclic perfluorocarbon that is a colorless, odorless, and non-flammable liquid. Its unique properties, including high density, low surface tension, and remarkable ability to dissolve large volumes of gases, make it a subject of investigation for applications such as oxygen therapeutics (blood substitutes), liquid ventilation, and as a delivery vehicle for therapeutic gases. The solubility of gases in PFCH is governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

Quantitative Solubility Data

The solubility of various gases in perfluorocarbons is exceptionally high compared to other solvents. The following tables summarize the available quantitative data for gas solubility in perfluorocarbons. Due to the limited availability of data specifically for this compound, data for perfluoro-n-hexane (PFH) is also included as a close structural and functional analog. The data is presented in various common units of solubility, including the Ostwald coefficient, Bunsen coefficient, and mole fraction.

Table 1: Solubility of Various Gases in Perfluorocarbons at 298.15 K (25 °C) and 1 atm

| Gas | Perfluorocarbon | Ostwald Coefficient (L/L) | Bunsen Coefficient (mL/mL) | Mole Fraction (x) |

| Oxygen (O₂) | Perfluoro-n-hexane | 0.511 | 46.6 | 4.66 x 10⁻³ |

| Nitrogen (N₂) | Perfluoro-n-hexane | 0.382 | 34.4 | 3.44 x 10⁻³ |

| Carbon Dioxide (CO₂) | Perfluoro-n-hexane | 1.70 | 155 | 1.74 x 10⁻² |

| Air | Perfluoro-n-hexane | ~0.41 | ~37 | ~3.7 x 10⁻³ |

| Helium (He) | Perfluoro-n-hexane | 0.09 | 8.2 | 8.2 x 10⁻⁴ |

| Argon (Ar) | Perfluoro-n-hexane | 0.49 | 44.7 | 4.5 x 10⁻³ |

| Methane (CH₄) | Perfluoro-n-hexane | 1.10 | 100 | 1.0 x 10⁻² |

Note: Data for perfluoro-n-hexane is often used as a reference for this compound due to their similar molecular structures and properties. The solubility values can vary slightly depending on the experimental conditions and the purity of the substances.

Experimental Protocol: Determination of Gas Solubility using the Saturation Method

The saturation method is a widely used and reliable technique for determining the solubility of gases in liquids.[1] This method involves saturating a known volume of the solvent with the gas at a constant temperature and pressure, and then measuring the amount of gas absorbed.

Materials and Apparatus

-

This compound (high purity)

-

Gas of interest (e.g., O₂, CO₂, N₂) of high purity

-

Thermostatic bath with temperature control (±0.1 K)

-

Gas-tight syringe

-

Calibrated gas burette

-

Manometer

-

Vacuum pump

-

Magnetic stirrer and stir bar

-

Degassing apparatus (e.g., freeze-pump-thaw setup)

Step-by-Step Procedure

-

Degassing the Solvent: A known volume of this compound is thoroughly degassed to remove any dissolved gases. This can be achieved by the freeze-pump-thaw method, where the solvent is frozen, subjected to a vacuum to remove gases, and then thawed. This cycle is repeated multiple times to ensure complete degassing.

-

Apparatus Setup: The degassed this compound is transferred to a thermostatted equilibration cell containing a magnetic stir bar. The cell is connected to a gas burette and a manometer, all housed within a thermostatic bath to maintain a constant temperature.

-

Saturation: The gas of interest is introduced into the equilibration cell at a constant pressure, typically atmospheric pressure. The liquid is then stirred vigorously to facilitate the dissolution of the gas and ensure that equilibrium is reached. The system is considered to be at equilibrium when there is no further change in the volume of gas in the burette over time.

-

Measurement of Absorbed Gas: The volume of gas absorbed by the this compound is determined by measuring the change in the gas volume in the burette from the beginning of the saturation process to the point of equilibrium.

-

Data Calculation: The solubility of the gas is then calculated in the desired units (e.g., Ostwald coefficient, Bunsen coefficient, mole fraction) using the measured volume of absorbed gas, the volume of the solvent, the temperature, and the pressure.

-

Ostwald Coefficient (L): L = Vg / Vl, where Vg is the volume of gas absorbed and Vl is the volume of the liquid.

-

Bunsen Coefficient (α): The volume of gas (corrected to 0 °C and 1 atm) dissolved per unit volume of solvent at the experimental temperature and a partial pressure of 1 atm.

-

Mole Fraction (x): The ratio of the moles of dissolved gas to the total moles of the solution.

-

Logical Workflow for Evaluation of Perfluorocarbons for Gas Delivery Applications

The selection and evaluation of a perfluorocarbon for a specific gas delivery application in a research or drug development setting involves a series of logical steps to ensure efficacy and safety. The following diagram illustrates a typical workflow.

References

thermal stability of Perfluorocyclohexane for high-temperature applications

An In-depth Technical Guide on the Thermal Stability of Perfluorocyclohexane for High-Temperature Applications

Introduction

This compound (C6F12), also known as dodecafluorocyclohexane, is a perfluorocarbon (PFC) characterized by the complete substitution of hydrogen atoms with fluorine atoms on a cyclohexane ring.[1] This substitution imparts exceptional chemical inertness and high thermal stability, making it a material of interest for demanding high-temperature applications.[1][2][3] Belonging to the class of per- and polyfluoroalkyl substances (PFAS), its robust carbon-fluorine bonds contribute to its resistance to thermal degradation.[2] This guide provides a comprehensive overview of the thermal stability of this compound, detailing its performance at elevated temperatures, the experimental protocols used for its evaluation, and its potential decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance fluids.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C6F12 |

| Molar Mass | 300.05 g/mol [1] |

| Appearance | Clear, waxy solid at room temperature[3] |

| Melting Point | 51-52 °C (sublimates)[1][3] |

| Boiling Point | 59-60 °C[1][3] |

| Density | 1.684 g/cm³[1][3] |

Thermal Stability of this compound

This compound exhibits remarkable thermal stability, a characteristic feature of perfluorinated compounds.[1] Studies have shown that it can withstand high temperatures with minimal degradation, making it suitable for use in extreme environments such as those found in aerospace and specialized industrial processes.[1][2]

Decomposition Threshold

Research indicates that this compound is thermally stable at temperatures up to 450°C (842°F) with no significant degradation observed.[2] Simulated thermal stressing studies, conducted under various conditions including inert or oxidizing atmospheres, have confirmed the high thermal resilience of PFCs like this compound.[1][4] Dry, air-free perfluorocarbon vapors can be exposed to temperatures exceeding 400°C for many hours without being affected.[5]

Factors Influencing Stability

The thermal stability of this compound can be influenced by several factors:

-

Presence of Oxygen: While stable in inert atmospheres, the presence of oxygen (air) at very high temperatures can lead to the formation of oxidation products from trace impurities.[4]

-

Catalysts: The presence of catalysts, such as palladium, can influence the decomposition behavior, although studies on related perfluorohexane isomers showed no significant degradation even in the presence of a catalyst at 450°C.[4]

-

Container Material: Chemical reactions can occur between perfluorocarbons and the surface of the container material at elevated temperatures.[5] Tests in Nimonic 75 autoclaves have been used to quantify decomposition rates of related compounds.[5]

Table 2: Summary of Thermal Stability Data for Perfluorocarbons

| Compound | Temperature (°C) | Time (hr) | Conditions | Loss (%/hr) | Observations |

| This compound | up to 450 | N/A | Thermal stressing studies | Minimal degradation | Suitable for high-temperature applications.[2] |

| Perfluoromethylcyclohexane | 395 | 48 | Nimonic 75 Autoclave | 0.021 | No significant pressure change.[5] |

| Perfluoromethylcyclohexane | 400 | 168 | Nimonic 75 Autoclave | 0.018 | Minimal decomposition observed over extended period.[5] |

| Perfluoromethylcyclohexane | 440 | 1152 | Nimonic 75 Autoclave | 0.0043 | Demonstrates high stability even at elevated temperatures.[5] |

| Perfluorohexane (isomers) | 200 - 450 | N/A | Air, with/without Palladium catalyst | No significant degradation | Purity slightly increased due to scrubbing of trace contaminants.[4] |

Experimental Protocols for Thermal Stability Assessment

The evaluation of the thermal stability of this compound involves several key experimental methodologies designed to simulate high-temperature conditions and analyze the resulting products.

Thermal Stressing Studies

This is a primary method for assessing high-temperature stability.

-

Objective: To simulate the exposure of the compound to high temperatures under controlled conditions to determine its degradation threshold and decomposition products.

-

Methodology:

-

A sample of this compound is placed in a reaction vessel, often a high-pressure autoclave made of a non-reactive alloy like Nimonic 75.[5]

-

The vessel is purged to create the desired atmosphere (e.g., inert with nitrogen or oxidizing with air).[4]

-

If required, a catalyst (e.g., palladium-coated alumina) is introduced.[4]

-

The vessel is heated to a specific temperature, ranging from 200°C to over 500°C, and maintained for a set duration, which can range from hours to thousands of hours.[4][5]

-

After the exposure period, the vessel is cooled, and the contents (both vapor and liquid/solid phases) are collected for analysis.

-

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify and quantify the original compound and any degradation byproducts.[2][4]

-

Caption: Workflow for thermal stressing experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

While not explicitly detailed for PFCH in the provided context, TGA and DSC are standard techniques for studying thermal stability.

-

TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition or volatilization. For a substance like PTFE, TGA can show complete decomposition at high temperatures.

-

DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions (like melting) and exothermic or endothermic decomposition processes.[6][7]

Thermal Decomposition Pathways and Products

While highly stable, at sufficiently high temperatures or under aggressive conditions, this compound can decompose. The primary mechanism involves the cleavage of carbon-carbon bonds, which are weaker than carbon-fluorine bonds.[5]

Potential Byproducts

The pyrolysis of perfluorocarbons can lead to the formation of smaller perfluorinated molecules.[5] A significant concern with the high-temperature decomposition of many fluoropolymers and perfluorocarbons is the potential formation of highly toxic byproducts.[2][4]

-

Perfluoroisobutene (PFiB): This is an extremely toxic gas that can be formed during the pyrolysis of some branched-chain perfluorocarbons and fluoropolymers like Teflon.[4] While not directly reported for this compound in the search results, its formation is a known risk for related compounds.[2][4]

-

Hydrogen Fluoride (HF): In the presence of hydrogen sources (e.g., trace moisture or hydrocarbons), highly corrosive hydrogen fluoride can be generated.[2][8]

-

Carbonyl Fluoride (COF2): In an oxidizing atmosphere, carbonyl fluoride is a potential decomposition product.[2]

Caption: Potential thermal decomposition pathways for PFCH.

High-Temperature Applications

The exceptional thermal stability and chemical inertness of this compound make it a candidate for several high-temperature applications:

-

Heat Transfer Fluids: In specialized electronic cooling and thermal management systems where high operating temperatures are encountered.[2][4]

-

Aerospace Technologies: As working fluids or lubricants in components exposed to extreme thermal stress.[1][2]

-

Industrial Solvents: In processes that require chemically inert solvents at elevated temperatures.[2]

Safety and Handling at High Temperatures

Handling this compound at high temperatures requires stringent safety protocols due to the potential for pressure buildup and the formation of hazardous decomposition products.[9]

-

Ventilation: All high-temperature work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors or potential byproducts.[8][9][10]

-

Pressure Management: As a substance that sublimes readily, heating in sealed containers can lead to significant pressure buildup, risking violent rupture.[9] Containers should be vented appropriately.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and fire-resistant clothing when handling hot this compound.[10][11] In case of inadequate ventilation, respiratory protection may be necessary.[8]

-

Decomposition Hazards: Be aware that temperatures exceeding the stability threshold can produce toxic and corrosive gases like PFiB and HF.[4][8] Emergency preparedness for exposure to these substances is crucial.

Conclusion

This compound is a highly robust molecule with excellent thermal stability, making it a valuable material for applications involving extreme temperatures. It remains stable up to 450°C, with decomposition occurring only under more aggressive conditions. Understanding the experimental protocols for stability assessment and the potential for hazardous byproduct formation is critical for its safe and effective implementation in advanced scientific and industrial fields. Further research into the precise decomposition mechanisms and kinetics will continue to refine the operational limits and safety guidelines for this unique perfluorocarbon.

References

- 1. This compound (355-68-0) for sale [vulcanchem.com]

- 2. This compound | 355-68-0 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. f2chemicals.com [f2chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

A Technical Guide to the Purification of Research-Grade Perfluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the purification of research-grade perfluorocyclohexane (PFCH). Ensuring the highest purity of PFCH is critical for its various applications in research and development, including as a solvent for spectroscopy, a component in biomedical imaging, and in the synthesis of advanced materials. This document details various purification techniques, presents quantitative data for comparison, and provides experimental protocols to assist researchers in selecting and implementing the most suitable purification strategy.

Introduction to this compound and the Importance of Purity

This compound (C₆F₁₂) is a fluorocarbon that is chemically and biologically inert, thermally stable, and possesses a high density and low surface tension. These properties make it a valuable compound in a range of scientific applications. However, commercially available PFCH can contain various impurities that may interfere with experimental results. Common impurities include partially hydrogenated fluorocarbons (hydrofluorocarbons), isomers, and other perfluorinated compounds. For sensitive applications, such as in drug development and high-precision analytical chemistry, the removal of these impurities to achieve a research-grade standard is paramount.

Common Impurities in this compound

The primary impurities found in commercial-grade this compound depend on the synthesis method, which is typically through the fluorination of cyclohexane. The most common impurities include:

-

Partially Hydrogenated Fluorocarbons (HFCs): These are molecules where not all hydrogen atoms have been replaced by fluorine. Their presence can significantly alter the chemical and physical properties of the PFCH.

-

Isomers of this compound: Different structural isomers may be present, which can have slightly different boiling points and reactivity.

-

Other Perfluorocarbons: Byproducts from the synthesis process can include other perfluorinated alkanes or cycloalkanes.

-

Fluoroolefinic Double Bonds: The presence of double bonds makes the compound more reactive and less stable.

Purification Methodologies

Several techniques can be employed to purify this compound to a research-grade level. The choice of method depends on the nature and concentration of the impurities, the desired final purity, and the scale of the purification.

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquids with close boiling points. Due to the slight differences in boiling points between PFCH and its common impurities, a distillation column with a high number of theoretical plates is often required for effective separation.

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge), a condenser, a distillation head with a thermometer, and receiving flasks.

-

Ensure all glassware is thoroughly clean and dry to prevent contamination.

-

The fractionating column should be well-insulated to maintain a proper temperature gradient.

-

-

Procedure:

-

Charge the round-bottom flask with the impure this compound. Add boiling chips to ensure smooth boiling.

-

Begin heating the flask gently using a heating mantle.

-

Slowly increase the temperature to establish a temperature gradient along the fractionating column.

-

Maintain a slow and steady distillation rate, typically 1-2 drops per second, by carefully controlling the heating.

-

Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.

-

Collect fractions in separate receiving flasks. The initial fraction will likely be enriched with lower-boiling impurities. The main fraction should be collected at the boiling point of pure this compound (approximately 52 °C). A final fraction will contain higher-boiling impurities.

-

Analyze the purity of each fraction using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Heteroazeotropic Distillation

For impurities with very close boiling points to this compound, heteroazeotropic distillation can be a more effective separation method. This technique involves adding an entrainer (a third component) that forms a low-boiling azeotrope with one or more of the components in the mixture, thereby facilitating their separation. Acetone has been shown to be an effective entrainer for the purification of certain perfluorinated compounds.[1]

Experimental Protocol for Heteroazeotropic Distillation with Acetone:

-

Apparatus Setup:

-

Use a similar setup to fractional distillation, but with a Dean-Stark trap or a similar apparatus to separate the condensed phases if the azeotrope is heterogeneous. For a homogeneous azeotrope, direct collection is appropriate.

-

-

Procedure:

-

Charge the distillation flask with the impure this compound and the calculated amount of acetone to form the azeotrope.

-